[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride
Description
[2-(1H-Imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride (CAS: 1052531-24-4) is a dihydrochloride salt of a benzylamine derivative featuring an imidazole substituent at the ortho position of the phenyl ring. Its molecular formula is C₁₁H₁₄Cl₂N₃, with a molecular weight of 260.16 g/mol . The compound’s structure combines aromatic (phenyl) and heterocyclic (imidazole) moieties, which are critical for interactions with biological targets such as receptors or enzymes. It is primarily utilized in research settings, though specific applications are undisclosed due to proprietary considerations.
Properties
IUPAC Name |
[2-(imidazol-1-ylmethyl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-7-10-3-1-2-4-11(10)8-14-6-5-13-9-14;;/h1-6,9H,7-8,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBALDMYJXVGYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CN2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride, a compound featuring an imidazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an imidazole ring linked to a phenyl group through a methylene bridge. Its molecular formula is , with a molecular weight of approximately 239.15 g/mol. This structure is crucial for its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzyme active sites, inhibiting enzymatic activity. This is particularly relevant in the context of enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways. For example, it has shown potential as a modulator of the AM receptor family, which is implicated in pain and inflammation pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
- Cell Cycle Arrest : Research indicates that treatment with the compound leads to cell cycle arrest at the G1 phase.
- Apoptotic Pathways Activation : The activation of caspases has been observed, leading to programmed cell death in treated cancer cells.
Case Studies
Several case studies highlight the pharmacological potential of this compound:
-
Antimicrobial Efficacy Study :
A systematic evaluation revealed that the compound effectively inhibited the growth of multiple bacterial strains, showcasing a promising profile for further development as an antibiotic agent. -
Anticancer Activity Research :
In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size in mice bearing human cancer cell lines, indicating its potential as a therapeutic candidate for cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) Imidazole vs. Benzimidazole Derivatives
- 1-(1H-Benzimidazol-2-yl)-1-phenylmethanamine Dihydrochloride (CAS: 106473-45-4): Replaces the imidazole ring with a benzimidazole (fused benzene-imidazole) system. The benzimidazole core enhances aromatic π-π stacking but reduces solubility compared to the parent compound’s imidazole-phenyl structure . Potential applications: Benzimidazole derivatives are widely studied for antimicrobial and antitumor activities.
b) Substituent Modifications
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine Dihydrochloride (CAS: 1909319-89-6):
- 2-(2-Methyl-1H-imidazol-1-yl)ethanamine Dihydrochloride (CAS: 858513-10-7): Replaces the benzylamine group with a methyl-imidazole-ethanamine chain.
Physicochemical Properties
*logP values estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
